molecular formula C15H21N3O4 B2655532 3-(2-ethoxyethyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921464-47-3

3-(2-ethoxyethyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2655532
CAS No.: 921464-47-3
M. Wt: 307.35
InChI Key: YJUPHJNSBDHVGU-UHFFFAOYSA-N
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Description

3-(2-Ethoxyethyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a synthetic chemical compound based on the pyrido[2,3-d]pyrimidine scaffold, a structure of high interest in medicinal chemistry and drug discovery. This core framework is recognized for its potential as a kinase inhibitor. Related pyrido[2,3-d]pyrimidine derivatives have been reported to exhibit potent inhibitory activity against kinases such as PIM-1, which plays a crucial role in cell cycle progression, proliferation, and apoptosis, and is a promising target in oncology research . Compounds sharing this core structure have demonstrated significant cytotoxic activity against various human cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2), and have been shown to act by inducing apoptosis and arresting the cell cycle . The specific substitution pattern on this molecule—featuring a 2-ethoxyethyl side chain at the 3-position and a propoxy group at the 5-position—is designed to modulate its physicochemical properties, such as solubility and lipophilicity, and to optimize its interaction with biological targets. This compound is intended for non-human research applications only, strictly for use in laboratory investigations. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(2-ethoxyethyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-4-9-22-11-6-7-16-13-12(11)14(19)18(8-10-21-5-2)15(20)17(13)3/h6-7H,4-5,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUPHJNSBDHVGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CCOCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyethyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines with appropriate reagents. One common method involves heating 5-acetyl-4-aminopyrimidines under reflux with sodium methoxide (MeONa) in butanol (BuOH). The acetyl methyl group and the amide carbonyl moiety participate in the cyclization to form the pyrido[2,3-d]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethoxyethyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl and propoxy groups, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: NaH or KOtBu in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(2-ethoxyethyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-ethoxyethyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit tyrosine kinases or cyclin-dependent kinases (CDKs), leading to the disruption of cell signaling pathways and inhibition of cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Bioactivity :

  • The 5-position modifications (e.g., propoxy vs. methoxy or phenyl) significantly influence lipophilicity and target binding. For example, the 5-propoxy group in the target compound may enhance membrane permeability compared to smaller 5-methoxy analogs .
  • 3-Position substituents like 2-ethoxyethyl or chlorobenzyl affect steric bulk and electronic properties. The ethoxyethyl chain in the target compound could improve solubility relative to aromatic substituents .

Synthetic Yields and Methods :

  • Multicomponent reactions (e.g., using [Et3NH][HSO4]) achieve higher yields (up to 78% for compound 6 in ) compared to stepwise alkylation (37% for compound 10 in ) .

Biological Activity Trends :

  • Pyridopyrimidines with electron-withdrawing groups (e.g., 3-chlorobenzyl in ) show enhanced antimicrobial activity due to improved target binding .
  • Hydrophobic substituents (e.g., propoxy, phenyl) correlate with kinase inhibition, as seen in and .

Biological Activity

The compound 3-(2-ethoxyethyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a pyrido[2,3-d]pyrimidine derivative that has garnered attention in recent pharmacological studies due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and specific case studies highlighting its efficacy against various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C15H20N4O3C_{15}H_{20}N_4O_3, with a molecular weight of approximately 304.35 g/mol. The structure features a pyrido[2,3-d]pyrimidine core which is known for its diverse biological properties.

Research indicates that pyrido[2,3-d]pyrimidine derivatives often act as inhibitors of various kinases involved in cancer cell proliferation and survival. The compound has been studied for its inhibitory effects on eukaryotic elongation factor-2 kinase (eEF-2K), which plays a crucial role in protein synthesis and cell growth regulation.

  • Inhibition of eEF-2K :
    • A study reported that derivatives similar to this compound exhibited significant inhibition of eEF-2K activity in vitro, with IC50 values ranging from 420 nM to 930 nM depending on structural modifications (e.g., ethyl groups at R1) .
    • The inhibition of eEF-2K was linked to reduced viability in breast cancer cell lines (e.g., MDA-MB-231), suggesting potential antitumor properties.

Antitumor Activity

Several studies have evaluated the antitumor effects of pyrido[2,3-d]pyrimidines:

  • Case Study 1 : In vitro assays demonstrated that the compound reduced cell viability in various cancer cell lines through apoptosis induction. The mechanism involved downregulation of eEF-2K activity, leading to decreased protein synthesis necessary for tumor growth .
  • Case Study 2 : Another study highlighted the efficacy of a related pyrido[2,3-d]pyrimidine derivative against non-small cell lung cancer (NSCLC) models. The compound displayed an IC50 value of 13 nM against EGFR kinase, indicating potent activity against this target .

Structure-Activity Relationship (SAR)

The biological activity of pyrido[2,3-d]pyrimidine derivatives is highly dependent on their structural features:

Modification Effect on Activity IC50 Value (nM)
Ethyl group at R1Increases potency420
Propyl group at R3Moderate effect930
Cyclopropyl at R2Optimal for activityNot specified

This table summarizes how different structural modifications can influence the compound's inhibitory potency against kinases.

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